molecular formula C12H19BClFO3Si B2927077 4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid CAS No. 2377608-26-7

4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid

Cat. No.: B2927077
CAS No.: 2377608-26-7
M. Wt: 304.62
InChI Key: XNAVSQMUJDLNSD-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a tert-butyldimethylsilyloxy group, a chloro substituent, and a fluorine atom on a phenyl ring, along with a boronic acid functional group. These structural elements contribute to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes such as proteases and kinases . The tert-butyldimethylsilyloxy group provides steric protection and enhances the compound’s stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid is unique due to the combination of its boronic acid group with chloro and fluoro substituents, which enhances its reactivity and versatility in various chemical reactions. The tert-butyldimethylsilyloxy group also provides added stability and protection, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-3-chloro-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)11(15)10(9)14/h6-7,16-17H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAVSQMUJDLNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClFO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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